3-Bromo-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

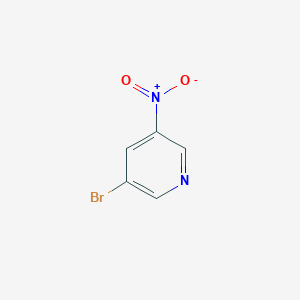

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJVHQKKJHXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376553 | |

| Record name | 3-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-30-3 | |

| Record name | 3-Bromo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-nitropyridine chemical properties

An In-depth Technical Guide to 3-Bromo-5-nitropyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 15862-30-3), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and strategic applications of this versatile intermediate, moving beyond simple data recitation to explain the causal relationships that govern its utility in complex molecular design.

Introduction: A Strategic Intermediate in Synthesis

This compound is a substituted pyridine derivative featuring two key functional groups that dictate its chemical behavior: a bromine atom at the 3-position and a nitro group at the 5-position. The pyridine ring itself provides a rigid, aromatic scaffold prevalent in many biologically active compounds. The strategic placement of an electron-withdrawing nitro group and a halogen atom creates a molecule with distinct and exploitable reactivity, making it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding the interplay between the pyridine core, the bromine leaving group, and the activating nitro group is fundamental to leveraging this compound's full synthetic potential.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical reagent are the bedrock of its application in the laboratory. The physical and computed properties of this compound are summarized below.

Core Physicochemical Data

A summary of the essential physicochemical properties is presented in Table 1, compiled from authoritative chemical data repositories.

| Property | Value | Source |

| CAS Number | 15862-30-3 | [2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [2][3] |

| Molecular Weight | 202.99 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 104-108 °C | |

| Topological Polar Surface Area | 58.7 Ų | [2] |

| InChIKey | WHYJVHQKKJHXTB-UHFFFAOYSA-N | [2][3] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 (between the nitrogen and bromine) will likely appear as a doublet, as will the proton at C6. The proton at C4 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the C2 and C6 protons. The strong electron-withdrawing effect of the nitro group and the electronegativity of the ring nitrogen will shift these protons significantly downfield.

-

¹³C NMR: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbon atoms attached to the bromine (C3) and the nitro group (C5) will have their chemical shifts significantly influenced by these substituents.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance. The exact mass is 201.93779 Da.[2]

-

IR Spectroscopy: Key vibrational frequencies will include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹), C=N stretching of the pyridine ring, and C-Br stretching.

Chemical Reactivity and Synthetic Pathways

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The electron-deficient nature of the pyridine ring, amplified by the nitro group, is a central theme in its reaction chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a paramount example, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields in Suzuki couplings with bromopyridines.[4][5] Electron-rich, bulky phosphine ligands often accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. The base not only participates in the transmetalation phase but also prevents the accumulation of HBr, which can deactivate the catalyst.[6][7]

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq) or powdered K₂CO₃ or K₃PO₄.[5]

-

Solvent: Add a degassed solvent system. Common choices include 1,4-dioxane, toluene, or DME, often with water as a co-solvent.[5]

-

Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a gateway to a vast array of subsequent chemical modifications, including acylation, sulfonylation, diazotization, and further coupling reactions.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol is adapted from a procedure for a structurally similar compound, 5-Bromo-3-nitropyridine.[8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.[8]

-

Reagent Addition: Add a reducing agent. Common choices include:

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).[8]

-

Work-up (for chemical reduction): If using a metal reductant, filter the reaction mixture through celite to remove inorganic solids. If using SnCl₂, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

-

Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 5-Bromo-pyridin-3-amine can be purified by column chromatography or recrystallization.[8]

Diagram 2: Synthetic Versatility of this compound

Caption: Orthogonal reaction pathways originating from this compound.

Applications in Drug Discovery

This compound serves as a key starting material in the synthesis of novel drug candidates.[1] Its two distinct functional groups allow for sequential and controlled diversification, making it ideal for generating chemical libraries for high-throughput screening.

-

Scaffold Elaboration: The pyridine core acts as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The C-Br bond allows for the attachment of various recognition elements (e.g., aryl or heteroaryl groups) via Suzuki or other cross-coupling reactions.

-

Vectorial Synthesis: A typical synthetic strategy involves first performing a cross-coupling reaction at the bromine site, followed by reduction of the nitro group. The resulting amine provides a new point for diversification, allowing chemists to build out the molecule in a planned, vectorial manner to probe the target's binding pocket. This stepwise approach is crucial for establishing structure-activity relationships (SAR) during lead optimization.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance with the following key considerations:

-

Hazards: Toxic if swallowed (H301) and causes serious eye damage (H318).[2][3] May also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the construction of complex molecular architectures. Its value lies in the predictable and orthogonal reactivity of its bromo and nitro functional groups, which, when coupled with the stable pyridine core, provides a robust platform for synthetic innovation. For scientists in drug discovery and materials science, a thorough understanding of its chemical properties and reaction dynamics is a prerequisite for its successful application in the development of novel and impactful compounds.

References

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic

- This compound | C5H3BrN2O2 | CID 2762898.

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine. Vertex AI Search.

- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Vertex AI Search.

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... MDPI. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C5H3BrN2O2 | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of 3-Bromo-5-nitropyridine in Modern Synthesis

An In-Depth Technical Guide to 3-Bromo-5-nitropyridine (CAS: 15862-30-3)

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine core substituted with both an electron-withdrawing nitro group and a versatile bromine atom, makes it a powerful and strategic building block in organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmaceutical drugs.[2] The specific arrangement of the bromo and nitro substituents on this core imparts a unique reactivity profile, enabling chemists to employ it in a variety of critical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.[3][4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its properties, key reactions, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15862-30-3 | [6][7][8][9][10][] |

| Molecular Formula | C₅H₃BrN₂O₂ | [7][8][9][10] |

| Molecular Weight | 202.99 g/mol | [7][8][] |

| IUPAC Name | This compound | [8][10][] |

| Appearance | Solid | [7] |

| Melting Point | 111-115°C | [7] |

| Boiling Point | 251.6°C at 760 mmHg | [] |

| Density | 1.833 g/cm³ | [] |

| SMILES | C1=C(C=NC=C1Br)[O-] | [8][] |

| InChI Key | WHYJVHQKKJHXTB-UHFFFAOYSA-N | [8] |

Core Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the powerful electron-withdrawing nitro group, activates the ring for certain transformations, while the carbon-bromine bond provides a handle for others.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups, such as a nitro group, can render them sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr).[12][13] In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group—in this case, the bromide ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] This pathway is fundamental for introducing a wide variety of nucleophilic side chains (amines, alkoxides, thiolates) onto the pyridine core.[4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Addition of Amine: Add the desired amine (1.1-1.5 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HBr generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[15] It is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide.[16][17] The C-Br bond in this compound makes it an excellent substrate for this transformation, allowing for the synthesis of a vast array of biaryl and hetero-biaryl structures, which are common motifs in medicinally active compounds.[15][18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for coupling this compound with an arylboronic acid.[15][19]

-

Reagent Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos).[18]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) at least three times.

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.[15]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110°C) or under microwave irradiation (e.g., 120-150°C for 10-30 minutes).[1][15][18]

-

Monitoring: Monitor the reaction's progress via TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine (-NH₂).[3][4] This transformation is of paramount importance in medicinal chemistry as it unmasks a nucleophilic site, allowing for a host of subsequent derivatizations such as amide bond formation, sulfonylation, or reductive amination. The resulting 3-bromo-5-aminopyridine is itself a valuable synthetic intermediate.

This is a classic and reliable method for nitro group reduction.[20]

-

Reagent Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (Fe, 3.0-5.0 eq) in a solvent mixture, such as ethanol/water or acetic acid.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH₄Cl) to activate the iron.

-

Reaction Conditions: Heat the mixture to reflux (typically 70-100°C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

-

Basification & Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-bromo-5-aminopyridine, which can be further purified if necessary.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that this compound must be handled by technically-qualified persons with appropriate safety precautions.[7] It is a hazardous substance and requires careful management.

-

GHS Hazard Classification: Aggregated data indicates this compound is classified as acutely toxic and can cause serious eye damage.[8]

-

Precautionary Measures (P-Statements):

-

Prevention:

-

Response:

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]

-

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[22]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[22]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[22]

-

References

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic

- This compound | 15862-30-3. ChemicalBook.

- 15862-30-3 this compound. AKSci.

- This compound | C5H3BrN2O2 | CID 2762898. PubChem - NIH.

- This compound AldrichCPR. Sigma-Aldrich.

- This compound | CAS 15862-30-3. Santa Cruz Biotechnology.

- This compound | CAS 15862-30-3.

- CAS 15862-30-3 this compound. BOC Sciences.

- The Chemical Reactivity of 3-Bromo-2-fluoro-5-nitropyridine in Synthesis. Georganics.

- 3-Bromo-5-nitro-2-pyridinamine SDS, 15862-31-4 Safety D

- SAFETY D

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.

- Nucleophilic arom

- Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Charkit.

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- This compound | 15862-30-3. Benchchem.

- 16.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 15862-30-3 [chemicalbook.com]

- 7. 15862-30-3 this compound AKSci W3442 [aksci.com]

- 8. This compound | C5H3BrN2O2 | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | CAS 15862-30-3 [matrix-fine-chemicals.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. echemi.com [echemi.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-5-nitropyridine: Synthesis, Reactivity, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document details its core physicochemical properties, provides an authoritative, representative protocol for its synthesis, and delves into its characteristic reactivity. Emphasis is placed on the strategic utility of this intermediate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecules for the pharmaceutical and agrochemical industries. By synthesizing peer-reviewed methodologies and practical insights, this guide serves as an essential resource for scientists leveraging this versatile compound in their research and development programs.

Core Compound Profile: this compound

This compound is a highly functionalized heterocyclic compound of significant interest to synthetic chemists. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing nitro group and a versatile bromine atom, renders it an exceptionally useful intermediate for the synthesis of more complex molecular architectures.

The strategic positioning of these functional groups dictates the compound's reactivity. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). Concurrently, the bromine atom serves as an excellent leaving group in SNAr reactions and, critically, as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity makes it a valuable precursor for creating substituted pyridine cores, which are ubiquitous in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Data

Accurate identification and quality assessment are paramount in synthesis. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃BrN₂O₂ | [3][4] |

| Molecular Weight | 202.99 g/mol | [3][4] |

| CAS Number | 15862-30-3 | [3][4] |

| Appearance | Solid (typically light yellow to beige) | [4] |

| Melting Point | 111-115 °C | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | O=c1cncc(Br)c1 | [5] |

| InChIKey | WHYJVHQKKJHXTB-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Data (¹H and ¹³C NMR)

¹H NMR (Predicted): The pyridine ring will display three distinct aromatic proton signals.

-

H-2 & H-6: These protons, being ortho to the ring nitrogen, are expected to be the most downfield. They will appear as distinct signals due to the different substituents at C3 and C5. H-6 is ortho to the nitro group, predicting a significant downfield shift. H-2 is ortho to the bromo group, predicting a smaller downfield shift. Both will likely appear as doublets or doublet of doublets due to coupling with H-4.

-

H-4: This proton is meta to both substituents and will likely be the most upfield of the aromatic signals. It is expected to appear as a triplet or multiplet.

¹³C NMR (Predicted): Five distinct signals are expected for the pyridine ring carbons.

-

C-3 & C-5: The carbons directly attached to the electron-withdrawing bromine and nitro groups will be significantly influenced. The C-NO₂ bond (C-5) is expected to be highly deshielded (downfield), while the C-Br bond (C-3) will also be downfield but to a lesser extent.[6][7][8]

-

C-2, C-4, C-6: These carbons will also be shifted downfield relative to unsubstituted pyridine due to the overall electron-deficient nature of the ring. C-6, being ortho to the powerful nitro group, is expected to be the most downfield of this trio.[6][7][8]

Synthesis of this compound: A Representative Protocol

The most logical and established method for synthesizing this compound is via the electrophilic nitration of 3-bromopyridine. The pyridine ring itself is electron-deficient and requires strong conditions for electrophilic substitution. The bromine atom is a deactivating but ortho-, para-directing substituent. However, in the strongly acidic conditions required for nitration, the pyridine nitrogen will be protonated, creating a powerful deactivating pyridinium species that directs incoming electrophiles to the meta-position (C-5).

The following procedure is adapted from a reliable, peer-reviewed protocol for the nitration of a similar brominated aminopyridine substrate, as published in Organic Syntheses.[9] This method exemplifies the standard conditions required for such transformations.

Experimental Protocol: Nitration of 3-Bromopyridine (Representative)

Caption: Workflow for the nitration of 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

95% Nitric Acid (HNO₃)

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

-

Deionized Water

Procedure:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. The flask is charged with concentrated sulfuric acid and cooled in an ice-salt bath.

-

Substrate Addition: 3-Bromopyridine (1.0 equivalent) is added portion-wise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 5 °C.[9]

-

Nitration: While maintaining the temperature at 0 °C, 95% nitric acid (approx. 1.1 equivalents) is added dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the temperature from rising.[9]

-

Staged Heating: After the addition is complete, the reaction is stirred sequentially: for 1 hour at 0 °C, 1 hour at room temperature, and finally for 1 hour at 50-60 °C to ensure the reaction goes to completion.[9]

-

Work-up: The reaction flask is cooled, and its contents are carefully poured onto a large volume of crushed ice with stirring.

-

Neutralization & Precipitation: The acidic aqueous mixture is neutralized by the slow addition of 40% NaOH solution. This step is highly exothermic and requires efficient cooling and stirring. The product, this compound, precipitates as a yellow solid.[9]

-

Isolation: The solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral and free of sulfate ions. The product is then dried under vacuum.

Causality and Self-Validation:

-

Acidic Medium: The use of concentrated sulfuric acid is crucial. It protonates the pyridine nitrogen, creating the meta-directing pyridinium ion, and also protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The initial low temperature is critical to control the rate of the highly exothermic nitration reaction and prevent the formation of undesired byproducts. The subsequent gradual warming ensures the reaction proceeds to completion.

-

Work-up: Pouring the reaction mixture onto ice serves to dilute the strong acid and dissipate heat before neutralization. The thorough washing of the precipitate is a self-validating step to remove inorganic salts, ensuring the purity of the isolated intermediate.

Key Reactions and Synthetic Utility

The synthetic power of this compound stems from the distinct and complementary reactivity of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position, being para to the C-2 position and meta to the C-4 and C-6 positions, strongly activates the pyridine ring for nucleophilic attack. The bromine at C-3 is a good leaving group. This setup allows for the displacement of the bromide by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful method for introducing diverse functionalities at the 3-position of the pyridine ring.

Caption: General scheme for SNAr on this compound.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. Subsequent elimination of the bromide ion re-aromatizes the ring to yield the substituted product.[10]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C-Br bond in this compound provides a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the 3-position, enabling the synthesis of complex biaryl and hetero-biaryl structures, which are privileged motifs in many drug molecules.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid This protocol is based on well-established procedures for Suzuki couplings of bromopyridines.[11][12][13]

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (e.g., 2-5 mol%)

-

SPhos (or other suitable phosphine ligand, e.g., 4-10 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Procedure:

-

Setup: To a Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and the base (e.g., K₃PO₄).

-

Catalyst Addition: Add the palladium catalyst and phosphine ligand, followed by the degassed solvent system.

-

Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-phenyl-5-nitropyridine.

Causality and Self-Validation:

-

Inert Atmosphere: The palladium catalyst in its active Pd(0) state is oxygen-sensitive. Performing the reaction under an inert gas (argon or nitrogen) is essential to prevent catalyst degradation and ensure a complete catalytic cycle.

-

Ligand Choice: Bulky, electron-rich phosphine ligands (like SPhos) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step with the aryl bromide, and facilitate the final reductive elimination step.

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation with the palladium complex.

Applications in Drug Discovery and Development

Substituted picolinamides (pyridine-2-carboxamides) and other pyridine derivatives are crucial structural motifs in numerous approved drugs, particularly in the oncology space. This compound serves as a strategic starting material for accessing these scaffolds.

A prominent example is the synthesis of key intermediates for multi-kinase inhibitors like Sorafenib (Nexavar) . The core structure of Sorafenib contains a 4-phenoxy-N-methylpicolinamide moiety.[1][14] The synthesis of this key fragment often involves coupling a substituted phenol with a suitably functionalized pyridine, such as a nitropyridine derivative.

While patents may describe various routes, a logical synthetic disconnection points to a precursor like this compound. The nitro group can be reduced to an amine, which can then be further functionalized, and the bromine atom can be used in coupling reactions to build the final complex structure. For instance, the nitro group can be reduced to an amine, which is a precursor for diazotization and subsequent installation of other functional groups necessary for the final drug molecule. This highlights the role of this compound as a foundational building block in the multi-step synthesis pathways characteristic of modern pharmaceutical production.[1][3][14][15][16]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. This compound is classified as acutely toxic and can cause serious eye damage.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Serious Eye Damage | H318: Causes serious eye damage |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Dispensing: Avoid creating dust. Handle as a solid and weigh carefully.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the well-defined and potent reactivity of its bromo and nitro substituents. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a versatile platform for the synthesis of highly substituted pyridines. For researchers in drug discovery and related fields, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel and complex molecular entities.

References

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine. Organic Syntheses, 44, 34.

- Google Patents. (n.d.). Process for the preparation of sorafenib. (WO2009054004A2).

- Google Patents. (n.d.). Synthesis method for 3-bromopyridine. (CN104130183A).

- Google Patents. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. (CN105218556A).

- Google Patents. (n.d.). Synthesis method for sorafenib intermediate. (CN105085388A).

- Hao, J., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691.

- Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762898, this compound.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- Google Patents. (n.d.). Synthesis method for sorafenib. (CN103724259A).

- Google Patents. (n.d.). Process for the preparation of sorafenib and salts thereof. (WO2009111061A1).

- Matrix Fine Chemicals. (n.d.). This compound | CAS 15862-30-3.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762898, this compound.

- Watson International Ltd. (n.d.). This compound CAS 15862-30-3.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (US5436344A).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

- Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.

- NIH National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- University of Calgary. (n.d.). 13C-NMR.

- Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

Sources

- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 4. 15862-30-3 this compound AKSci W3442 [aksci.com]

- 5. This compound | CAS 15862-30-3 [matrix-fine-chemicals.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]

- 15. CN104402813B - Novel method for synthesizing sorafenib - Google Patents [patents.google.com]

- 16. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structure Verification

In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular entities is not merely a procedural formality but the bedrock of scientific integrity and reproducibility. 3-Bromo-5-nitropyridine, a key heterocyclic building block, serves as a versatile precursor in the synthesis of a multitude of compounds with potential therapeutic and material applications. Its strategic trifecta of a pyridine core, a bromo substituent, and a nitro group offers a rich scaffold for synthetic elaboration. Consequently, the unequivocal confirmation of its molecular structure is paramount to ensure the validity of subsequent research and the safety and efficacy of any derived products. This guide provides a comprehensive, field-proven approach to the structure elucidation of this compound, moving beyond a simple recitation of techniques to delve into the causality behind experimental choices and the logic of data interpretation.

I. Foundational Analysis: A Multi-Modal Spectroscopic Approach

The elucidation of a molecular structure is akin to solving a complex puzzle, where each piece of spectroscopic data provides a unique clue. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of a robust characterization strategy. While X-ray crystallography provides the most definitive solid-state structure, its reliance on obtaining a suitable single crystal makes it a technique not always readily accessible. Therefore, the strategic application and interpretation of spectroscopic data are often the primary means of structural confirmation.

Figure 1: A generalized workflow for the structure elucidation of a synthesized organic compound like this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provides a detailed map of the proton and carbon framework.

A. ¹H NMR Spectroscopy: Probing the Aromatic Protons

Expected Spectrum: The pyridine ring of this compound contains three aromatic protons. The electron-withdrawing effects of the nitrogen atom and the nitro group, along with the electronegativity of the bromine atom, will deshield these protons, causing them to resonate at a relatively high chemical shift (typically in the range of 8.0-9.5 ppm).

-

H-2, H-4, and H-6: The protons at positions 2, 4, and 6 will each appear as distinct signals. The coupling patterns (spin-spin splitting) between these protons are crucial for their assignment. We would expect to see doublet of doublets or triplets depending on the coupling constants.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

B. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expected Spectrum: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons will be influenced by the attached substituents.

-

Carbons Bearing Substituents (C-3 and C-5): These carbons will likely appear as weaker signals and at different chemical shifts compared to the protonated carbons. The carbon attached to the bromine (C-3) will be influenced by the heavy atom effect, while the carbon attached to the nitro group (C-5) will be significantly deshielded.

-

Protonated Carbons (C-2, C-4, and C-6): These carbons will generally show more intense signals.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 100-160 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR.

-

C. 2D NMR Spectroscopy: Unambiguous Assignments

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: This experiment reveals proton-proton coupling correlations. Cross-peaks in the COSY spectrum will connect the signals of adjacent protons on the pyridine ring, allowing for the unambiguous assignment of the H-2, H-4, and H-6 signals based on their connectivity.

-

HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the C-2, C-4, and C-6 signals based on the already assigned proton resonances.

Figure 2: Molecular structure of this compound with proton and carbon numbering for NMR analysis.

III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the crucial information of the molecule's mass, which directly confirms its elemental composition.

A. Molecular Ion Peak and Isotopic Pattern

Expected Spectrum: Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity. This "M" and "M+2" pattern is a hallmark of a monobrominated compound.[1] The nominal molecular weight of C₅H₃⁷⁹BrN₂O₂ is 202 g/mol .

B. Fragmentation Analysis

Electron Impact (EI) ionization will likely cause fragmentation of the molecular ion. The fragmentation pattern can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of the bromine atom (79 or 81 Da) is also a likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer equipped with an EI or Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which provides further confidence in the elemental composition.

-

| Ion | m/z (Expected) | Significance |

| [M]⁺ | 202/204 | Molecular ion with characteristic bromine isotope pattern. |

| [M-NO₂]⁺ | 156/158 | Loss of the nitro group. |

| [M-Br]⁺ | 123 | Loss of the bromine atom. |

Table 1: Predicted key fragments in the mass spectrum of this compound.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected Spectrum: The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro group and the aromatic ring.

-

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[2][3]

-

Aromatic Ring: C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

-

C-Br Bond: The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 600-500 cm⁻¹), and may be difficult to assign definitively.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum prior to running the sample.

-

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| NO₂ Asymmetric Stretch | 1550 - 1475 |

| Aromatic C=C/C=N Stretch | 1600 - 1400 |

| NO₂ Symmetric Stretch | 1360 - 1290 |

| C-Br Stretch | 600 - 500 |

Table 2: Key expected infrared absorption bands for this compound.

V. Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The ¹H and ¹³C NMR spectra provide the carbon-proton framework, with 2D NMR experiments offering unambiguous assignments. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotopic pattern and fragmentation analysis. Infrared spectroscopy provides rapid confirmation of the key functional groups, particularly the nitro group. When these data are in complete agreement, they form a self-validating system that provides a high degree of confidence in the assigned structure. For any research program that relies on this compound as a starting material or intermediate, this rigorous, multi-faceted approach to structure elucidation is not just best practice; it is an essential component of robust and reliable science.

References

- University of California, Los Angeles. Spectroscopy Tutorial: Nitro Groups. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- LibreTexts Chemistry. Infrared of nitro compounds. [Link]

- PubChem. This compound. [Link]

- Royal Society of Chemistry.

- LibreTexts Chemistry.

Sources

Spectroscopic Blueprint of 3-Bromo-5-nitropyridine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules and functional materials. 3-Bromo-5-nitropyridine, with its strategically positioned electron-withdrawing groups and a reactive bromine atom, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its chemical reactivity is dictated by the electronic properties of the pyridine ring, which are in turn a direct consequence of its molecular structure.[1]

The unequivocal identification and characterization of such pivotal building blocks are non-negotiable prerequisites for any successful research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate of analytical methods to probe the molecular structure, bonding, and connectivity of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

It is important to note that publicly available experimental spectra for this compound are not readily found. Consequently, the data presented and interpreted herein are based on high-quality computational predictions, providing a robust framework for researchers to anticipate and confirm the spectroscopic characteristics of this compound.

Molecular Structure and Key Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol .[2][3] The pyridine ring is substituted with a bromine atom at the 3-position and a nitro group at the 5-position. Both substituents are strongly electron-withdrawing, which significantly influences the electron density distribution within the aromatic ring and, consequently, its spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the three aromatic protons on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.35 | d | 1.8 | H-6 |

| 9.10 | t | 2.1 | H-4 |

| 8.75 | dd | 2.4, 1.8 | H-2 |

Interpretation of the ¹H NMR Spectrum:

The predicted chemical shifts of all three protons are in the downfield region (δ > 8.5 ppm), which is characteristic of protons attached to electron-deficient aromatic rings. The strong electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted pyridine.

-

H-6 (δ 9.35): This proton is situated between the nitrogen atom and the nitro group, making it the most deshielded proton in the molecule. It is predicted to appear as a doublet due to coupling with H-2.

-

H-4 (δ 9.10): This proton is positioned between the bromine atom and the nitro group. It is expected to be a triplet due to coupling with both H-2 and H-6.

-

H-2 (δ 8.75): This proton is adjacent to the nitrogen atom and is coupled to both H-4 and H-6, resulting in a predicted doublet of doublets.

The predicted coupling constants are consistent with typical meta- and para-couplings in a pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-6 |

| 148.5 | C-5 |

| 144.0 | C-2 |

| 135.0 | C-4 |

| 118.0 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

The electron-withdrawing substituents significantly influence the chemical shifts of the carbon atoms.

-

C-6 and C-2 (δ 152.0 and 144.0): These carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded and appear at the lowest field.

-

C-5 (δ 148.5): The carbon atom directly attached to the nitro group is also strongly deshielded.

-

C-4 (δ 135.0): This carbon atom experiences the deshielding effects of the adjacent nitro group and bromine atom.

-

C-3 (δ 118.0): The carbon atom bonded to the bromine atom appears at the most upfield position among the ring carbons, a typical effect of halogen substitution on aromatic rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic ring and the nitro group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1530-1500 | Strong | Asymmetric NO₂ stretching |

| 1350-1330 | Strong | Symmetric NO₂ stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-Br stretching |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: Weak bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic systems.

-

Aromatic Ring Vibrations: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of the nitro functional group.

-

C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the C-H bonds on the substituted pyridine ring.

-

C-Br Stretching: A medium intensity band around 700 cm⁻¹ is expected for the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted Mass Spectrum (EI)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 202 and 204, corresponding to the [C₅H₃⁷⁹BrN₂O₂]⁺˙ and [C₅H₃⁸¹BrN₂O₂]⁺˙ ions. The relative intensity of these peaks will be approximately 1:1.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A significant fragment will likely be observed at m/z 156 and 158, corresponding to the loss of the nitro group ([M-NO₂]⁺). This is a common fragmentation pathway for nitroaromatic compounds.

-

Loss of Br: Fragmentation involving the loss of the bromine atom would lead to an ion at m/z 123 ([M-Br]⁺).

-

Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical, resulting in a fragment at m/z 172 and 174 ([M-NO]⁺).

-

Formation of Pyridyne: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of HCN, leading to smaller fragments.

-

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and system suitability checks.

1. NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Rationale for Solvent and Standard: CDCl₃ is a common and relatively inert solvent for many organic compounds. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. The inclusion of TMS allows for accurate chemical shift referencing, making the data comparable across different instruments and experiments.

-

Self-Validation: The sharp singlet of TMS serves as a validation point for the instrument's calibration and resolution. The deuterium signal from the solvent is used for field-frequency locking, ensuring the stability of the magnetic field during the experiment.

2. IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Rationale for ATR: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.

-

Self-Validation: The acquisition of a background spectrum is crucial. The instrument software automatically subtracts the background spectrum (containing signals from atmospheric CO₂ and water vapor) from the sample spectrum, ensuring that the resulting spectrum is solely from the sample.

3. Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization (ESI) is a suitable alternative to EI.

Caption: Workflow for direct infusion ESI-MS data acquisition.

-

Rationale for ESI: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), which helps in the unambiguous determination of the molecular weight.

-

Self-Validation: The use of a calibration standard before running the sample ensures the mass accuracy of the instrument. The characteristic isotopic pattern of the bromine-containing molecular ion serves as an internal validation of the elemental composition.

Conclusion: An Indispensable Tool for Chemical Synthesis

The predicted spectroscopic data for this compound provides a detailed and reliable blueprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the electronic environment of the pyridine ring, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum allows for the determination of the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic intermediate, thereby ensuring the integrity and success of their scientific endeavors.

References

- PubChem. This compound.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-5-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-bromo-5-nitropyridine. In the absence of direct experimental data in publicly accessible spectral databases, this guide employs a robust predictive methodology based on established substituent effects on the pyridine ring system. By leveraging empirical data from pyridine, 3-bromopyridine, and 3-nitropyridine, we present a detailed theoretical assignment of the ¹³C NMR spectrum. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectral characteristics of this important heterocyclic compound and a detailed protocol for its experimental spectral acquisition.

Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing direct insight into the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) being highly sensitive to the local electronic environment.[3][4] For heterocyclic compounds like this compound, ¹³C NMR is crucial for structural elucidation, verification of synthesis, and understanding the electronic effects of substituents on the aromatic ring.

This compound (CAS No. 15862-30-3) is a disubstituted pyridine ring. The pyridine core itself presents a unique electronic landscape due to the presence of the electronegative nitrogen atom, which leads to a characteristic pattern of chemical shifts compared to benzene.[4] The introduction of a bromine atom and a nitro group, both of which are strongly electron-withdrawing, further perturbs the electron distribution within the ring, resulting in significant and predictable changes in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

The prediction is based on the known ¹³C NMR chemical shifts of pyridine, 3-bromopyridine, and 3-nitropyridine.

Table 1: Experimental ¹³C NMR Chemical Shifts of Pyridine and Monosubstituted Derivatives (in ppm)

| Carbon | Pyridine¹ | 3-Bromopyridine² | 3-Nitropyridine³ |

| C-2 | 149.7 | 150.1 | 146.4 |

| C-3 | 123.5 | 120.6 | 134.1 |

| C-4 | 135.7 | 138.9 | 123.6 |

| C-5 | 123.5 | 124.2 | 148.2 |

| C-6 | 149.7 | 147.6 | 153.3 |

¹Data from SDBS, measured in CDCl₃[2] ²Data from SpectraBase[7] ³Data from SpectraBase, measured in CDCl₃:DMSO=5:1[8]

The predicted chemical shifts for this compound are calculated by taking the chemical shifts of pyridine and adding the substituent chemical shift (SCS) effects of the bromo and nitro groups at the appropriate positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm)

| Carbon | Calculation | Predicted δ (ppm) |

| C-2 | δ(Pyr C2) + SCS(3-Br on C2) + SCS(5-NO₂ on C2) | ~148.0 |

| C-3 | δ(Pyr C3) + SCS(ipso-Br) + SCS(5-NO₂ on C3) | ~118.0 |

| C-4 | δ(Pyr C4) + SCS(3-Br on C4) + SCS(5-NO₂ on C4) | ~139.0 |

| C-5 | δ(Pyr C5) + SCS(3-Br on C5) + SCS(ipso-NO₂) | ~145.0 |

| C-6 | δ(Pyr C6) + SCS(3-Br on C6) + SCS(5-NO₂ on C6) | ~152.0 |

Analysis and Interpretation of the Predicted Spectrum

The predicted chemical shifts reveal the significant electronic influence of the bromine and nitro substituents.

-

C-2 and C-6 (α-carbons): These carbons are adjacent to the ring nitrogen and are therefore the most deshielded in pyridine itself. The electron-withdrawing nitro group at C-5 is expected to have a more pronounced deshielding effect on the adjacent C-6 than on the more distant C-2. Conversely, the bromo group at C-3 will have a greater influence on C-2.

-

C-3 (ipso-carbon to Bromine): The carbon directly attached to the bromine atom is expected to be significantly shielded compared to the corresponding carbon in pyridine. This is a well-documented "heavy atom effect" of halogens.

-

C-4 (β-carbon to Nitrogen): This carbon is expected to be deshielded by both the 3-bromo and 5-nitro substituents.

-

C-5 (ipso-carbon to Nitro): The carbon bearing the nitro group will be strongly deshielded due to the powerful electron-withdrawing nature of this group.

The following diagram illustrates the predicted relative chemical shifts and the key influencing factors.

Caption: Predicted ¹³C NMR chemical shifts and influencing factors.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain an experimental ¹³C NMR spectrum of this compound, the following protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

4.2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

4.3. Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient for most organic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4.4. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the appropriate solvent peak.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This technical guide has provided a detailed prediction and analysis of the ¹³C NMR chemical shifts for this compound. By employing the principle of substituent additivity and utilizing data from related pyridine compounds, a reliable theoretical spectrum has been established. This information, coupled with the comprehensive experimental protocol, offers a solid foundation for researchers working with this compound. The predicted chemical shifts and their interpretation will be invaluable for the structural verification and further investigation of this compound and its derivatives in various scientific applications.

References

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 90-103. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

- SpectraBase. 3-Bromopyridine. [Link]

- SpectraBase. 3-Nitropyridine. [Link]

- Spectral Database for Organic Compounds (SDBS). Pyridine. [Link]

- PubChem. This compound. [Link]